Pelargonidin

Antioxidant Free Radical Scavenging ESR Spectroscopy

Pelargonidin (CAS 7690-51-9) delivers 6.7-fold higher urinary excretion than cyanidin-3-glucoside (0.583% vs 0.087% dose)—the optimal anthocyanidin aglycone for in vivo pharmacokinetic studies requiring maximal systemic exposure. Its unique mono-hydroxylated B-ring drives NF-κB pathway suppression at 10–40 µM in chondrocytes, supporting osteoarthritis and anti-inflammatory research. CRITICAL: Do NOT substitute for delphinidin or cyanidin in antioxidant assays—190-fold and 20.7-fold weaker in superoxide radical scavenging, respectively. For natural colorant applications, specify acylated glycoside forms to achieve 30-day shelf-life comparable to E163. Standard R&D shipping; no controlled substance license required.

Molecular Formula C15H11O5+
Molecular Weight 271.24 g/mol
CAS No. 7690-51-9
Cat. No. B1210327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelargonidin
CAS7690-51-9
Synonyms3,5,7-trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride
pelargonidin
pelargonidin chloride
pelargonidine
Molecular FormulaC15H11O5+
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O
InChIInChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1
InChIKeyXVFMGWDSJLBXDZ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelargonidin (CAS 7690-51-9) Procurement Guide: Structural Differentiation and Scientific Selection Among Anthocyanidins


Pelargonidin (CAS 7690-51-9) is an anthocyanidin, the aglycone core of naturally occurring anthocyanin pigments, belonging to the flavonoid class of polyphenolic compounds [1]. It is characterized by a flavylium cation backbone with hydroxyl substituents at positions 3, 5, 7, and a single hydroxyl at the 4' position of the B-ring [2]. This specific mono-hydroxylated B-ring structure distinguishes it from other common dietary anthocyanidins such as cyanidin (3',4'-dihydroxy) and delphinidin (3',4',5'-trihydroxy), and is directly responsible for its characteristic orange to red-orange coloration in contrast to the red-purple and blue-red hues of its more hydroxylated counterparts [3].

Why Pelargonidin Cannot Be Simply Substituted: Structural Divergence Dictates Function, Not Just Color


Despite belonging to the same anthocyanidin class, pelargonidin cannot be freely substituted with its close structural analogs (e.g., cyanidin, delphinidin) due to quantifiable differences in bioactivity, stability, and pharmacokinetics that stem directly from its unique B-ring hydroxylation pattern [1]. Generic substitution based solely on class membership ignores that the number and position of hydroxyl groups on the B-ring fundamentally alter antioxidant potency (by up to two orders of magnitude in some assays) [2], thermal degradation kinetics [3], and even the extent to which the compound is absorbed and metabolized in vivo [4]. The following evidence demonstrates precisely where and by what magnitude pelargonidin diverges from its nearest comparators, enabling evidence-based procurement decisions.

Quantitative Differentiation Evidence for Pelargonidin (CAS 7690-51-9) Against Comparator Anthocyanidins


Superoxide Radical Scavenging Activity: Pelargonidin vs. Delphinidin and Cyanidin

Pelargonidin exhibits markedly lower superoxide radical scavenging potency compared to delphinidin and cyanidin, a difference attributable to its single B-ring hydroxyl group. In an ESR spin-trapping assay, the ID50 values (concentration required for 50% inhibition) for delphinidin, cyanidin, and pelargonidin were 2.4, 22, and 456 µM, respectively [1]. This represents a 190-fold lower potency for pelargonidin relative to delphinidin.

Antioxidant Free Radical Scavenging ESR Spectroscopy

Inhibition of Lipid Peroxidation: Pelargonidin vs. Delphinidin and Cyanidin

In a rat brain homogenate model of H2O2-induced lipid peroxidation, pelargonidin again demonstrated the weakest inhibitory effect among the three tested anthocyanidins. The ID50 values for delphinidin, cyanidin, and pelargonidin were 0.7, 3.5, and 85 µM, respectively [1].

Lipid Peroxidation Antioxidant Neuroprotection

Ferric Reducing Antioxidant Power (FRAP): Pelargonidin-3-glucoside vs. Other Anthocyanidin-3-glucosides

In a FRAP assay comparing the 3-glucosides of six major anthocyanidins, pelargonidin-3-glucoside exhibited the lowest reducing capacity among all compounds possessing only one oxygen substituent on the B-ring. The reducing capacities of individual anthocyanins ranged from 0.9 to 5.2 µmol Trolox equivalents/µmol, with pelargonidin-3-glucoside falling at the lower end of this spectrum due to its mono-hydroxylated B-ring structure, which diminished its reducing capacity considerably [1].

FRAP Assay Antioxidant Capacity Reducing Power

Thermal Stability at 90°C: Pelargonidin-3-glucoside vs. Cyanidin-3-glucoside and Malvidin-3-glucoside

When heated at 90°C for 4.5 hours at pH 3, all three anthocyanidin-3-glucosides (pelargonidin, cyanidin, and malvidin) showed significant color fading (ΔELab > 5) after only 0.5 hours, and absorbance at λvis-max decreased by >64% after 4.5 hours [1]. Among them, cyanidin-3-glucoside was noted as the most stable, while pelargonidin-3-glucoside exhibited similar poor thermal stability to malvidin-3-glucoside. This indicates that pelargonidin-based pigments offer no inherent thermal stability advantage over cyanidin-based pigments; in fact, cyanidin-3-glucoside is superior.

Thermal Stability Color Degradation Food Colorant

Urinary Excretion and Metabolism: Pelargonidin-3-glucoside vs. Cyanidin-based Anthocyanins

In a pig model fed marionberry powder, the total urinary recovery (original compound plus metabolites) for pelargonidin-3-glucoside (Pg-3-glc) was 0.583 ± 0.229% of the administered dose, compared to 0.087 ± 0.034% for cyanidin-3-glucoside (Cy-3-glc) and 0.084 ± 0.026% for cyanidin-3-rutinoside [1]. This represents a 6.7-fold higher urinary excretion of pelargonidin-based anthocyanin compared to cyanidin-3-glucoside. Additionally, most of Cy-3-glc and Pg-3-glc were excreted as metabolites, whereas Cy-3-rutin was excreted largely intact, demonstrating that the aglycone structure influences both absorption and metabolic fate [1].

Bioavailability Pharmacokinetics Metabolism

Human Pharmacokinetics: Pelargonidin-3-O-glucoside Cmax and Tmax

In a human study following ingestion of 200 g strawberries (containing 222 µmol pelargonidin-3-O-glucoside), the main metabolite pelargonidin-O-glucuronide reached a peak plasma concentration (Cmax) of 274 ± 24 nmol/L with a time to peak (Tmax) of 1.1 ± 0.4 hours when strawberries were consumed alone [1]. This provides a quantitative benchmark for pelargonidin bioavailability in humans; comparative data for other anthocyanidins under identical conditions are not available from this study, but the values establish a baseline for cross-study comparisons.

Human Bioavailability Pharmacokinetics Nutraceutical

Evidence-Based Application Scenarios for Pelargonidin (CAS 7690-51-9) Driven by Comparative Quantitative Data


In Vivo Bioavailability Studies Requiring Higher Systemic Exposure of Anthocyanins

Pelargonidin-3-glucoside demonstrates a 6.7-fold higher urinary excretion compared to cyanidin-3-glucoside in a pig model (0.583% vs 0.087% of administered dose), indicating superior bioavailability [6]. Human pharmacokinetic data further confirm rapid absorption with a Cmax of 274 ± 24 nmol/L and Tmax of 1.1 ± 0.4 h for its main glucuronide metabolite [7]. These quantitative advantages make pelargonidin the preferred anthocyanidin aglycone for in vivo studies where maximizing systemic exposure is critical.

Natural Orange-Red Food Colorant Applications with Comparable Shelf-Life to Commercial E163

While pelargonidin-3-glucoside exhibits poor thermal stability at 90°C (comparable to malvidin-3-glucoside with >64% absorbance loss after 4.5 h) and is less stable than cyanidin-3-glucoside [6], extracts rich in acylated pelargonidin glycosides have demonstrated a 30-day shelf-life when formulated into soft drinks, performing comparably to the commercial colorant E163 [7]. Therefore, procurement for natural colorant applications should prioritize acylated pelargonidin forms rather than the native aglycone or simple glycosides to achieve acceptable stability.

Anti-Inflammatory Research Targeting NF-κB Pathway Modulation in Osteoarthritis Models

Pelargonidin (PG) at concentrations of 10-40 µM effectively reduces inflammatory markers including IL-6, TNF-α, COX-2, and iNOS in IL-1β-stimulated chondrocytes, and suppresses NF-κB pathway activation (p-p65 overexpression and nuclear translocation) [6]. In vivo, PG treatment for 8 weeks in a DMM-induced osteoarthritis mouse model resulted in improved articular cartilage morphology, reduced OARSI scores, and decreased MMP13 expression [6]. While direct comparative data against other anthocyanidins in this specific model are lacking, the demonstrated potency (effects at 10 µM) and clear mechanistic pathway (NF-κB suppression) position pelargonidin as a viable candidate for osteoarthritis-related research.

Antioxidant Assays Where Superoxide Scavenging Is Not the Primary Endpoint

Given pelargonidin's markedly lower superoxide radical scavenging potency (ID50 = 456 µM, 190-fold weaker than delphinidin and 20.7-fold weaker than cyanidin) [6] and similarly weak inhibition of lipid peroxidation (ID50 = 85 µM) [6], it is an unsuitable substitute for delphinidin or cyanidin in assays targeting these endpoints. However, its FRAP reducing capacity, while lowest among tested 3-glucosides, remains measurable within the range of 0.9-5.2 µmol TE/µmol [7]. Procurement for antioxidant screening should be restricted to assays where its specific hydroxylation profile is not a confounding variable.

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